5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a tert-butyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method is the bromination of 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolo[2,3-b]pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary but often include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but with an iodine atom instead of a tert-butyl group.
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine: Another related compound with different substitution patterns.
Uniqueness
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and interactions with biological targets. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H13BrN2 |
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Molecular Weight |
253.14 g/mol |
IUPAC Name |
5-bromo-3-tert-butyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-6-14-10-8(9)4-7(12)5-13-10/h4-6H,1-3H3,(H,13,14) |
InChI Key |
OXKCCLFVHBPGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
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